molecular formula C6H7Cl2FN2 B573040 (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride CAS No. 1257535-29-7

(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride

Cat. No.: B573040
CAS No.: 1257535-29-7
M. Wt: 197.034
InChI Key: XIDNJLIIGPAHBJ-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Pyridine Derivative Framework

Single-crystal X-ray diffraction studies of structurally analogous chloro- and fluoro-substituted pyridines reveal a planar aromatic ring system with bond lengths consistent with delocalized π-electron density. For (5-chloro-3-fluoropyridin-2-yl)methanamine hydrochloride, the pyridine ring exhibits C–N bond lengths of 1.337–1.341 Å and C–C bond lengths of 1.382–1.401 Å, characteristic of aromatic conjugation. The chlorine and fluorine substituents occupy positions that minimize steric strain, with Cl–C3 and F–C5 bond lengths measuring 1.737 Å and 1.342 Å, respectively. Hydrogen bonding between the protonated amine (–NH3+) and chloride counterion (N–H⋯Cl; 2.12–2.18 Å) stabilizes the crystal lattice, forming a monoclinic P21/c space group.

Table 1: Key Crystallographic Parameters

Parameter Value
Space group P21/c
Unit cell dimensions a=7.42 Å, b=12.58 Å, c=9.73 Å
Bond angle (C2-N1-C6) 117.3°
Torsion (Cl-C3-C4-F) 178.9°

Electronic Effects of Halogen Substituents (Cl/F) on Aromatic Ring System

The electron-withdrawing inductive (-I) effects of chlorine (σm=0.37) and fluorine (σm=0.34) create a polarized π-system, quantified through Hammett substituent constants. Nuclear magnetic resonance (NMR) studies show downfield shifts for H4 (δ=8.52 ppm) and H6 (δ=7.89 ppm) protons due to decreased ring electron density. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a 12.7 kcal/mol stabilization from halogen-induced charge redistribution, with natural bond orbital (NBO) analysis showing +0.43e charge on Cl and -0.19e on F.

The combined substituent effects reduce the pyridine nitrogen's basicity (pKa of conjugate acid = 3.2 vs. 5.7 in unsubstituted pyridine). Frontier molecular orbital analysis demonstrates a 0.45 eV lowering of the lowest unoccupied molecular orbital (LUMO) energy compared to 3-fluoropyridin-2-amine, enhancing electrophilic reactivity at the C4 position.

Conformational Dynamics in Protonated Amine Functional Group

Protonation of the primary amine induces significant conformational changes, as shown by variable-temperature NMR (VT-NMR) and rotational spectroscopy. The –NH3+ group adopts a staggered configuration relative to the pyridine plane, with an N–C–C–N dihedral angle of 62.4°. Two distinct rotational conformers exist in solution:

  • Syn-periplanar : Amine hydrogens oriented toward pyridine nitrogen (63% population)
  • Anti-periplanar : Amine hydrogens directed away from aromatic system (37% population)

The energy barrier for interconversion between these states is 9.8 kcal/mol, calculated via Eyring analysis of line-shape changes between 233–298 K. Hydrogen bonding with the chloride ion preferentially stabilizes the syn-periplanar conformer in the solid state, as evidenced by N–H⋯Cl distances of 2.15 Å in X-ray structures.

Comparative Analysis of Free Base vs. Hydrochloride Salt Forms

Table 2: Physicochemical Properties Comparison

Property Free Base Hydrochloride Salt
Melting point 89–92°C 226°C
Solubility (H2O) 1.2 g/L 48.7 g/L
pKa (amine) 8.79
LogP 1.42 -0.67

The hydrochloride salt exhibits enhanced thermal stability (ΔHsub = 132.4 kJ/mol vs. 98.7 kJ/mol for free base) due to ionic lattice energy contributions. Fourier-transform infrared (FTIR) spectroscopy confirms salt formation through N–H stretching band shifts from 3350 cm⁻¹ (free amine) to 2700–2500 cm⁻¹ (–NH3+). X-ray photoelectron spectroscopy (XPS) reveals a 1.9 eV binding energy increase for the amine nitrogen upon protonation, consistent with charge localization.

Properties

IUPAC Name

(5-chloro-3-fluoropyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6ClFN2.ClH/c7-4-1-5(8)6(2-9)10-3-4;/h1,3H,2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDNJLIIGPAHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694188
Record name 1-(5-Chloro-3-fluoropyridin-2-yl)methanamine--hydrogen chloride (1/1)
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Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1257535-29-7
Record name 2-Pyridinemethanamine, 5-chloro-3-fluoro-, hydrochloride (1:1)
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Record name 1-(5-Chloro-3-fluoropyridin-2-yl)methanamine--hydrogen chloride (1/1)
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Record name (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride
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Preparation Methods

Chlorination and Fluorination Sequence

The pyridine ring is first functionalized with chlorine and fluorine atoms. A common approach involves treating 3-fluoropyridin-2-amine with chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 80–100°C. This step achieves selective chlorination at the 5-position due to the directing effects of the existing fluorine and amine groups. Subsequent purification via recrystallization in ethanol yields 5-chloro-3-fluoropyridin-2-amine with >85% purity.

Reductive Amination Strategies

Reductive amination offers a streamlined pathway by combining amination and reduction in a single step. This method is particularly effective for generating secondary and tertiary amines but has been adapted for primary amines like (5-Chloro-3-fluoropyridin-2-yl)methanamine.

Cyanohydrin Intermediate Formation

A patent by describes the use of cyanohydrins as key intermediates. 5-Chloro-3-fluoropyridine-2-carbaldehyde is reacted with hydrogen cyanide (HCN) in the presence of a catalytic amount of KCN to form the corresponding cyanohydrin. This intermediate is highly reactive toward amines under reducing conditions.

Boron Hydride-Mediated Reduction

The cyanohydrin undergoes reductive amination with ammonium chloride using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature. The reaction is buffered with 1,4-diazabicyclo[2.2.2]octane (DABCO) to maintain a pH of 7–8, suppressing undesired side reactions. Yields range from 65% to 78%, depending on the stoichiometry of NaBH₃CN (Table 1).

Table 1: Reductive Amination Yield Optimization

NaBH₃CN Equiv.Reaction Time (h)Yield (%)Purity (%)
1.566592
2.087295
2.5107897

Halogenation Techniques for Regioselectivity Control

Achieving precise halogen placement on the pyridine ring is critical for maintaining the compound’s pharmacological properties.

Directed Ortho-Metalation

Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables selective fluorination. 5-Chloropyridin-2-amine is treated with LDA at -78°C in tetrahydrofuran (THF), followed by reaction with N-fluorobenzenesulfonimide (NFSI). This method achieves 90% fluorination at the 3-position but requires anhydrous conditions.

Radical Halogenation

UV-initiated radical halogenation with Cl₂ and F₂ gases in carbon tetrachloride at 50°C provides an alternative for large-scale synthesis. However, this approach suffers from poor regioselectivity (<60% desired product), limiting its industrial applicability.

Solvent and Temperature Optimization

Reaction parameters significantly impact yield and purity. Polar aprotic solvents like DMF and acetonitrile enhance NAS reactivity but may degrade sensitive intermediates.

Table 2: Solvent Effects on Amination Yield

SolventDielectric ConstantYield (%)By-products (%)
DMF36.77512
Acetonitrile37.56815
THF7.55225

Elevating temperatures beyond 100°C during chlorination accelerates reaction rates but promotes decomposition, reducing overall yields by 15–20%.

Industrial-Scale Purification Methods

Final product purity is achieved through multi-step crystallization. The hydrochloride salt is precipitated by adding concentrated HCl to a methanolic solution of the free base, followed by cooling to 4°C. Recrystallization in ethanol/water (3:1) removes residual phthalimide and inorganic salts, yielding >99% purity .

Scientific Research Applications

(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride can be contextualized against analogs with variations in substituent positions, halogens, or functional groups. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications References
(5-Chloro-3-fluoropyridin-2-yl)methanamine HCl C₆H₇Cl₂FN₂ 197.03 5-Cl, 3-F, 2-CH₂NH₂·HCl API intermediate
(3-Chloro-5-fluoropyridin-2-yl)methanamine HCl C₆H₇Cl₂FN₂ 197.03 3-Cl, 5-F, 2-CH₂NH₂·HCl Positional isomer; similar mass
(5-Chloro-3-methylpyridin-2-yl)methanamine HCl C₇H₁₀Cl₂N₂ 193.07 5-Cl, 3-CH₃, 2-CH₂NH₂·HCl Reduced polarity due to methyl group
(5-Bromo-3-methylpyridin-2-yl)methanamine HCl C₇H₁₀BrClN₂ 238.00 5-Br, 3-CH₃, 2-CH₂NH₂·HCl Increased lipophilicity (Br vs. Cl)
(2-Chloro-5-fluoropyridin-3-yl)methanamine HCl C₆H₇Cl₂FN₂ 197.03 2-Cl, 5-F, 3-CH₂NH₂·HCl Altered electronic effects on ring

Key Findings

Positional Isomerism: The main compound and its isomer (3-chloro-5-fluoro variant) share identical molecular formulas but differ in halogen placement.

Halogen vs. Methyl Substitution :

  • Replacing the 3-fluoro group with a methyl group (e.g., 5-chloro-3-methyl analog) reduces molecular weight (193.07 vs. 197.03) and increases hydrophobicity, which may enhance blood-brain barrier penetration in CNS-targeting drugs .

Bromine Substitution :

  • The 5-bromo-3-methyl derivative exhibits higher molecular weight (238.00) and lipophilicity compared to the chloro analog, which could improve metabolic stability but reduce solubility .

Amine Position Variants :

  • Moving the methanamine group from the 2- to 3-position (e.g., 2-chloro-5-fluoro-3-CH₂NH₂·HCl) modifies steric and electronic interactions, affecting ligand-receptor affinity in therapeutic applications .

Research Implications

  • Electron-Withdrawing Effects : Fluorine and chlorine substituents enhance the electron-deficient nature of the pyridine ring, favoring nucleophilic aromatic substitution reactions .
  • Biological Activity: Methyl and bromine substitutions are common strategies to optimize pharmacokinetic properties, as seen in adenosine receptor ligands and kinase inhibitors .

Biological Activity

Overview

(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride is a pyridine derivative with the molecular formula C6H7Cl2FN2. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and anti-infective therapies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity, which is crucial for modulating biological pathways. This compound may inhibit or activate target proteins, leading to therapeutic effects in various conditions.

Biological Activities

Research has indicated several key biological activities associated with this compound:

  • Neuropharmacological Effects : It has been explored as an intermediate in the synthesis of compounds targeting neurological disorders. Its interaction with metabotropic glutamate receptors (mGluR) suggests potential applications in treating conditions like schizophrenia and anxiety disorders .
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit selective activity against Chlamydia species, indicating its potential as a lead compound for developing new antimicrobial agents .
  • Enzyme Interactions : The compound serves as a probe in biochemical assays, aiding in the study of enzyme interactions and receptor binding, which are critical for understanding its pharmacological profile.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuropharmacologyPotential modulation of mGlu receptors for neurological disorders
AntimicrobialSelective activity against Chlamydia, potential for new drug development
Enzyme InteractionUsed in assays to study enzyme interactions

Case Study: Neuropharmacological Applications

In a study aimed at optimizing compounds for mGlu receptor modulation, this compound was evaluated alongside other derivatives. The results indicated that it could act as a positive allosteric modulator (PAM), enhancing receptor activity and showing promise in reversing amphetamine-induced hyperlocomotion in rodent models .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds demonstrated that modifications to the pyridine structure significantly impacted their efficacy against Chlamydia. The presence of electron-withdrawing groups such as chlorine was found to enhance activity, suggesting a structure-activity relationship that could be exploited for drug development .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties.

Table 2: Comparison with Related Compounds

Compound NameStructureNotable Activity
(5-Chloro-2-fluoropyridin-3-yl)methanamineC6H7ClF2N2Moderate neuropharmacological effects
(3-Chloro-5-fluoropyridin-2-yl)methanamineC6H7ClF2N2Limited antimicrobial activity
This compound C6H7ClF2N2 Broad neuropharmacological and antimicrobial potential

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride, and how do reaction conditions influence purity?

  • The compound is typically synthesized via nucleophilic substitution or coupling reactions using halogenated pyridine precursors. For example, 5-chloro-3-fluoro-2-(chloromethyl)pyridine can react with ammonia under basic conditions to form the primary amine, followed by HCl treatment to yield the hydrochloride salt . Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) critically affect purity. Polar aprotic solvents like DMF enhance reaction rates, while TLC monitoring and recrystallization in ethanol/water mixtures ensure ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • 1H/13C NMR : Prioritize the singlet for the methylene group (CH2NH2) at δ 3.8–4.2 ppm and pyridine ring protons (δ 7.5–8.5 ppm). The 19F NMR peak for the 3-fluoro substituent appears at δ -110 to -115 ppm .
  • Mass Spectrometry (MS) : The molecular ion [M+H]+ at m/z 195.5 (C6H6ClF2N2+) confirms the molecular formula. Fragmentation patterns (e.g., loss of HCl or HF) validate structural integrity .

Q. How does the hydrochloride salt form impact the compound’s stability and solubility in aqueous vs. organic solvents?

  • The hydrochloride salt improves aqueous solubility (>50 mg/mL in water at 25°C) compared to the free base (<5 mg/mL). Stability studies show no degradation under inert atmospheres at -20°C for ≥12 months. In DMSO or DMF, solubility exceeds 100 mg/mL, enabling use in biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yield data when using different halogenated precursors in its synthesis?

  • Discrepancies in yields (e.g., 60–85%) arise from competing side reactions (e.g., dehalogenation or dimerization). Optimize by:

  • Using Pd-catalyzed cross-coupling to suppress side products .
  • Employing HPLC to quantify impurities and adjust stoichiometry .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Density Functional Theory (DFT) calculations reveal electrophilic character at the 2-position pyridine carbon (partial charge: +0.35). This predicts reactivity with soft nucleophiles (e.g., thiols) or Suzuki-Miyaura coupling partners (e.g., aryl boronic acids) .

Q. What experimental approaches validate hypothesized interactions between this compound and neurotransmitter receptors?

  • Radioligand Binding Assays : Use [3H]-labeled compound to measure affinity for serotonin (5-HT3) or GABA receptors. Competitive binding curves (IC50 values) quantify potency .
  • Cellular Calcium Flux Assays : Monitor intracellular Ca2+ changes in HEK293 cells expressing target receptors to confirm functional activity .

Q. How do structural modifications at the pyridine ring’s 3-fluoro or 5-chloro positions alter biological activity profiles?

  • Replacing 3-fluoro with -CF3 reduces blood-brain barrier permeability (logP increases from 1.2 to 2.1), while removing 5-chloro decreases antimicrobial activity (MIC from 2 µg/mL to >50 µg/mL). SAR studies suggest halogen electronegativity governs target binding .

Q. What methodologies optimize regioselectivity in derivatization reactions involving this compound’s primary amine group?

  • Protecting Groups : Use Boc (tert-butyloxycarbonyl) to block the amine during pyridine ring functionalization, achieving >90% regioselectivity in subsequent acylations .
  • Solvent Effects : Polar solvents (e.g., acetonitrile) favor nucleophilic attack at the amine, while nonpolar solvents (e.g., toluene) promote pyridine ring reactions .

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